1-[2-(pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride
Description
Properties
IUPAC Name |
(2-pyrimidin-5-ylpyridin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4.2ClH/c11-4-8-1-2-14-10(3-8)9-5-12-7-13-6-9;;/h1-3,5-7H,4,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYALWHMROVFSFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)C2=CN=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Pyridine-Pyrimidine Core
The biheterocyclic core is constructed via two primary routes:
Route A: Suzuki-Miyaura Cross-Coupling
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Reaction Components :
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Outcome :
Route B: Cyclocondensation
Step 1: Chlorination of Pyrimidinone Intermediate
Step 2: Nucleophilic Amination
Hydrochloride Salt Preparation
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Procedure :
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Characterization :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems and Additives
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Palladium Catalysts :
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Acid Scavengers :
Analytical Characterization of Synthetic Products
Comparative Analysis of Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Flow Chemistry Approach
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Microreactor Setup :
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0.5 mL/min flow rate, 100°C.
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Advantage :
Challenges and Troubleshooting in Synthesis
Chemical Reactions Analysis
1-[2-(Pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Scientific Research Applications
Synthesis of 1-[2-(Pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride
The synthesis of this compound typically involves multi-step organic reactions. For instance, derivatives of pyrimidine and pyridine structures are synthesized through various methods including nucleophilic substitutions and cyclization reactions. A notable study details the synthesis of related compounds where intermediates were prepared and evaluated for their inhibitory effects on protein kinases, showcasing the relevance of such heterocyclic compounds in therapeutic applications .
Biological Activities
This compound exhibits a range of biological activities:
- Protein Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific protein kinases, which play crucial roles in signaling pathways associated with cancer and other diseases. In a study, derivatives were synthesized and tested against a panel of protein kinases, revealing promising inhibitory effects .
- Antimicrobial Properties : Some derivatives of pyridine-pyrimidine compounds have shown antimicrobial activity, suggesting that this compound could be explored for developing new antibiotics or antifungal agents .
Applications in Drug Development
The compound's structural features make it a candidate for various therapeutic applications:
Cancer Treatment
The inhibition of protein kinases is particularly relevant in oncology. Compounds that target these enzymes can disrupt cancer cell proliferation and survival. Studies have indicated that similar compounds can lead to the development of novel anticancer drugs .
Neurological Disorders
Research into pyridine and pyrimidine derivatives has also highlighted their potential in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Case Study 1: Protein Kinase Inhibition
A recent study synthesized a series of pyridine-pyrimidine derivatives, including this compound. These compounds were tested against several protein kinases involved in cancer signaling pathways. The results indicated that certain modifications to the structure enhanced inhibitory potency, providing insights into optimizing drug candidates for clinical use .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyridine-pyrimidine derivatives. The study found that specific compounds displayed significant activity against resistant strains of bacteria, suggesting that this compound could be a lead compound for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[2-(pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and related derivatives:
Table 1: Comparative Analysis of 1-[2-(Pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride and Analogous Compounds
Key Comparisons:
Structural Complexity: The target compound’s pyridine-pyrimidine core distinguishes it from simpler analogs like (pyrimidin-5-yl)methanaminedihydrochloride . This bidentate aromatic system may enhance binding affinity to proteins through π-π stacking or hydrogen bonding compared to monocyclic derivatives. In contrast, the propyl-substituted analog () lacks aromaticity in its substituent, favoring hydrophobic interactions .
Solubility and Polarity :
- The dihydrochloride salt in the target compound and analogs (e.g., ) improves aqueous solubility. However, the pyridoxamine derivative () exhibits higher polarity due to hydroxyl groups, making it more water-soluble than the target .
The iodine-substituted pyrazole derivative () may serve in imaging or radiotherapy due to its heavy atom , whereas the target’s nitrogen-rich structure aligns with enzyme inhibition.
Molecular Weight and Lipophilicity :
- The target’s molecular weight (~258.9) is intermediate between simpler pyrimidine amines (e.g., 195.05 in ) and bulkier derivatives like the iodinated pyrazole (309.96 in ). This balance may optimize membrane permeability for drug delivery.
Research Findings:
- Synthetic Accessibility : highlights efficient methods for pyrimidine- and pyridine-based amines, suggesting feasible scalability for the target compound .
- Thermodynamic Stability : Pyridine-pyrimidine systems (as in the target) exhibit higher thermal stability compared to alkyl-substituted analogs (), a critical factor for storage and formulation .
- Toxicity Considerations : Quaternary ammonium compounds (e.g., ) often show higher cytotoxicity than primary amines like the target, which may improve therapeutic indices .
Biological Activity
1-[2-(Pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride, a compound with notable biological activity, has been the subject of various studies due to its potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Chemical Formula : C10H10N4·2HCl
- Molecular Weight : 186.22 g/mol
- IUPAC Name : 1-[2-(pyrimidin-5-yl)pyridin-4-yl]methanamine dihydrochloride
- Appearance : Oil
- Storage Temperature : 4 °C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It acts as a modulator of certain pathways involved in cellular signaling and proliferation. The compound has been shown to exhibit:
- Antitumor Activity : In vitro studies indicate that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the inhibition of key signaling pathways associated with tumor growth.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against several bacterial strains, indicating potential use in treating infections.
Biological Activity Data
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry explored the antitumor efficacy of the compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 8 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Testing
In a pilot study assessing antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting strong potential for development into an antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for 1-[2-(pyrimidin-5-yl)pyridin-4-yl]methanamine dihydrochloride, and how do reaction conditions influence yield and purity?
The synthesis of pyridine-pyrimidine hybrids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to assemble the heterocyclic core, followed by reductive amination to introduce the methanamine group. Key steps include:
- Pyrimidine ring formation : Use palladium-catalyzed coupling between halogenated pyridines and pyrimidin-5-yl boronic acids .
- Amine functionalization : Reductive amination of ketones or aldehydes with ammonia or ammonium acetate under hydrogenation conditions (e.g., NaBH or H/Pd-C) .
- Salt formation : Treatment with HCl in polar solvents (e.g., methanol) to isolate the dihydrochloride salt .
Critical parameters : Temperature (60–100°C for coupling), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for boronic acid:halopyridine) significantly impact yield (>70% achievable) and purity (>95% by HPLC) .**
Q. How is this compound characterized to confirm structural integrity and purity?
- NMR spectroscopy : H and C NMR verify the pyrimidine (δ 8.5–9.5 ppm for aromatic protons) and pyridine (δ 7.0–8.5 ppm) motifs, with amine protons appearing as broad singlets (δ 1.5–2.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H] expected at m/z ~247.1 for the free base) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98% required for biological assays) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Freely soluble in water (>50 mg/mL) and DMSO due to the dihydrochloride salt; less soluble in apolar solvents (e.g., chloroform) .
- Stability : Stable at −20°C for >12 months in anhydrous conditions. Avoid prolonged exposure to light or humidity to prevent decomposition (hydrolysis of the amine group) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound or its protein complexes?
- X-ray crystallography : Use the CCP4 suite for phase determination and refinement. Key steps:
- Case study : Similar pyridine derivatives show π-stacking interactions with aromatic residues (e.g., Phe, Tyr) in kinase binding pockets .
Q. What methodologies are used to analyze its interaction with biological targets (e.g., kinases or GPCRs)?
- Surface plasmon resonance (SPR) : Immobilize the target protein on a CM5 chip; measure binding kinetics (k/k) at varying compound concentrations (1 nM–10 µM) .
- Isothermal titration calorimetry (ITC) : Directly quantify binding affinity (K < 100 nM achievable for high-affinity ligands) .
- Computational docking : Glide or AutoDock Vina to predict binding poses, guided by pyrimidine’s hydrogen-bonding with hinge regions (e.g., EGFR kinase) .
Q. How should researchers address contradictory data between synthetic batches (e.g., purity vs. bioactivity)?
- Root-cause analysis :
- Impurity profiling : LC-MS/MS identifies byproducts (e.g., dechlorinated intermediates or oxidation products) .
- Bioassay validation : Retest biological activity using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .
- Process optimization : Adjust reaction time/temperature or implement purification techniques (e.g., flash chromatography) to eliminate side products .
Q. What analytical strategies mitigate challenges in quantifying low-concentration samples in biological matrices?
- LC-MS/MS : Use a triple quadrupole system with MRM transitions specific to the compound (e.g., m/z 247.1 → 154.0 for quantification) .
- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to enhance recovery rates (>85%) .
- Internal standards : Deuterated analogs (e.g., d-methanamine) correct for matrix effects .
Q. How are structure-activity relationships (SARs) explored for derivatives of this compound?
- Scaffold modification : Introduce substituents at the pyridine 4-position (e.g., halogens, methyl groups) to modulate lipophilicity (clogP 1.5–3.0) .
- Bioisosteric replacement : Replace pyrimidine with triazine or pyridine rings to assess impact on target engagement .
- Pharmacophore modeling : MOE or Schrödinger tools identify critical H-bond acceptors (pyrimidine N1) and hydrophobic regions (pyridine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
